4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide
Description
Properties
Molecular Formula |
C16H16BrNO4S |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H16BrNO4S/c17-13-5-3-12(4-6-13)16(19)18(10-15-2-1-8-22-15)14-7-9-23(20,21)11-14/h1-6,8,14H,7,9-11H2 |
InChI Key |
WLPSPUKVMSTCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Biological Activity
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is a synthetic compound with a complex structure that includes a bromine atom, a tetrahydrothiophene moiety, and a furan group. Its molecular formula is with a molecular weight of approximately 428.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The unique combination of functional groups in 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide contributes to its reactivity and biological interactions. The presence of the bromine substituent enhances its electrophilic properties, which may facilitate interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H18BrNO3S2 |
| Molecular Weight | 428.4 g/mol |
| Structural Features | Bromine, furan, thiophene |
Biological Activity
Preliminary studies suggest that 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide exhibits various biological activities:
Anticancer Activity:
Research indicates that compounds with similar structures have demonstrated significant cytotoxic effects against several cancer cell lines. For instance, related compounds have shown the ability to induce apoptosis in leukemia cells by targeting tubulin and disrupting microtubule formation. This suggests that 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide may possess similar anticancer properties.
Mechanism of Action:
The proposed mechanism involves:
- Inhibition of Tubulin Polymerization: This disrupts the microtubule dynamics essential for cell division.
- Induction of Apoptosis: Activation of pathways such as c-Jun N-terminal kinase (JNK) and p38 kinase leading to cell cycle arrest at the G2/M phase.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
-
Study on Anticancer Effects:
- A compound similar to 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide displayed potent toxicity against human leukemia cell lines (K562, HL-60, MOLT-4), inducing apoptosis and cell cycle arrest through tubulin targeting .
-
Structural Analogues:
- Other brominated benzamides have been characterized for their anticancer properties, highlighting the importance of the bromine substituent in enhancing biological activity .
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide may exhibit various biological activities:
Antimicrobial Activity
Research has shown that compounds with similar structures can exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the tetrahydrothiophene moiety is believed to enhance the bioactivity of these compounds.
Anticancer Activity
The compound’s structural features suggest potential efficacy against various cancer cell lines. Preliminary investigations have indicated that it may induce apoptosis in cancer cells, particularly through mechanisms that disrupt microtubule formation.
Case Study 1: Antimicrobial Effects
A study evaluating the antimicrobial properties of structurally related compounds revealed that modifications at the phenyl ring significantly influenced activity. For instance, derivatives with enhanced lipophilicity exhibited increased antibacterial potency against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro experiments demonstrated that 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide showed selective cytotoxicity against human breast adenocarcinoma cell lines (MCF7). At a concentration of 50 µM, it resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Physicochemical and Spectral Properties
- FT-IR Spectra: Similar benzamides show characteristic peaks for C=O (1650–1680 cm⁻¹), N-H (3200–3350 cm⁻¹), and C-Br (550–600 cm⁻¹). The sulfone group in the target compound introduces strong S=O stretches near 1150–1300 cm⁻¹, distinguishing it from non-sulfonated analogs .
- NMR Data : In analogs like 4-bromo-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide, the furan protons resonate at δ 6.2–7.4 ppm, while the benzamide aromatic protons appear at δ 7.5–8.0 ppm . The sulfone group in the target compound may deshield adjacent protons, shifting signals downfield.
Preparation Methods
Synthetic Pathway Overview
The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is typically divided into three primary stages:
-
Preparation of the tetrahydrothiophene-1,1-dioxide intermediate
-
Synthesis of the furan-2-ylmethylamine derivative
-
Benzamide coupling and final functionalization
Each stage requires precise control of reaction parameters, including temperature, solvent selection, and catalyst utilization.
Preparation of the Tetrahydrothiophene-1,1-Dioxide Intermediate
The tetrahydrothiophene-1,1-dioxide moiety is synthesized via oxidation of tetrahydrothiophene. Source highlights the use of tetrabutylammonium decatungstate (TBADT) as a catalyst in combination with tert-butyl hydroperoxide (TBHP) for efficient oxidation under mild conditions. The reaction proceeds in acetonitrile (CH₃CN) at 90°C, achieving complete conversion within 2 hours.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | TBADT (5 mol%) |
| Oxidant | TBHP (3 equiv) |
| Solvent | CH₃CN |
| Temperature | 90°C |
| Reaction Time | 2 hours |
Post-reaction, the mixture is acidified to pH 2 using hydrochloric acid, precipitating the oxidized product. Purification via recrystallization from acetone-CH₃CN (1:1) yields the tetrahydrothiophene-1,1-dioxide derivative with >95% purity .
Synthesis of Furan-2-ylmethylamine
The furan-2-ylmethylamine component is prepared through reductive amination of furfural. Source describes a two-step protocol:
-
Condensation : Furfural reacts with ammonium acetate in ethanol to form an imine intermediate.
-
Reduction : Sodium borohydride (NaBH₄) in methanol reduces the imine to the corresponding amine.
Optimized Parameters:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | NH₄OAc, EtOH, 60°C, 4h | 85% |
| Reduction | NaBH₄, MeOH, 0°C→RT, 2h | 78% |
The amine is isolated via vacuum distillation and characterized by NMR spectroscopy to confirm structural integrity.
Benzamide Coupling and Functionalization
The final step involves coupling the tetrahydrothiophene-1,1-dioxide and furan-2-ylmethylamine intermediates with 4-bromobenzoyl chloride. Source and emphasize the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxybenzotriazole (HOBt) as coupling agents in dichloromethane (DCH₂) at room temperature.
Reaction Scheme:
-
Activation of 4-bromobenzoic acid to its acid chloride using thionyl chloride (SOCl₂).
-
Amidation with the tetrahydrothiophene-1,1-dioxide-furanamine derivative.
Data Table: Coupling Optimization
| Entry | Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | EDCl/HOBt | DCH₂ | 25 | 92 |
| 2 | HATU | DMF | 25 | 88 |
| 3 | DCC | THF | 0→25 | 75 |
EDCl/HOBt in DCH₂ provides the highest yield (92%) with minimal side products . The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7), affording the final compound with >99% HPLC purity.
Mechanistic Insights and Side Reactions
The amidation step proceeds via a nucleophilic acyl substitution mechanism. The carbonyl carbon of 4-bromobenzoyl chloride is attacked by the amine nitrogen, facilitated by EDCl’s ability to activate the carboxylate intermediate. Competing side reactions include:
-
Hydrolysis of the acid chloride in the presence of moisture, mitigated by rigorous drying of solvents.
-
Dimerization of the amine , minimized by maintaining low reaction temperatures during coupling .
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency. Source demonstrates a flow system with a residence time of 1 hour, achieving 90% conversion at 0.167 mL/min flow rate. This method reduces solvent waste and improves reproducibility compared to batch processes.
Analytical Characterization
The final product is characterized using:
-
¹H/¹³C NMR : Confirms substitution patterns and functional groups.
-
High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₇H₁₇BrN₂O₄S).
-
HPLC : Ensures >99% purity.
Q & A
Q. Critical Parameters :
- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature Control: Reactions often require precise heating (e.g., 60–110°C) to optimize yield .
Advanced Question: How can conflicting spectroscopic data (e.g., NMR, IR) be resolved during structural validation?
Answer:
Discrepancies in spectral data may arise from impurities, tautomerism, or dynamic effects. Methodological approaches include:
- Multi-Technique Cross-Validation :
- Computational Modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .
Example : A study reported conflicting ¹³C NMR signals for the tetrahydrothiophen-3-yl group; X-ray analysis confirmed a distorted chair conformation, explaining the anomaly .
Basic Question: What analytical techniques are essential for characterizing this compound?
Answer:
Key methods include:
Advanced Question: How does the electrophilic character of the bromine and sulfone groups influence reactivity?
Answer:
The bromine (electron-withdrawing) and sulfone (polarizing) groups enhance electrophilicity, enabling:
- Nucleophilic Aromatic Substitution : Bromine substitution with amines or thiols under mild conditions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling for furan-ring functionalization (Pd catalysis) .
- Hydrogen Bonding : Sulfone groups stabilize interactions with biological targets (e.g., enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
